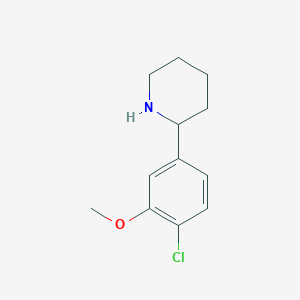

2-(4-Chloro-3-methoxyphenyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16ClNO |

|---|---|

Molekulargewicht |

225.71 g/mol |

IUPAC-Name |

2-(4-chloro-3-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H16ClNO/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |

InChI-Schlüssel |

BIVJCYICGNGRTL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2CCCCN2)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Piperidine Pharmacophore: Structural Versatility in Modern Therapeutics

Executive Summary

The piperidine ring—a six-membered nitrogen-containing heterocycle—stands as one of the most ubiquitous "privileged scaffolds" in medicinal chemistry. Analysis of FDA-approved small molecule drugs reveals that piperidine is consistently among the top three most frequent nitrogen heterocycles, rivaled only by pyridine and piperazine.[1][] Its prevalence is not accidental but a result of its unique physicochemical properties: a pKa (~11.0) that ensures protonation at physiological pH, a defined 3D chair conformation that allows for precise vector positioning of substituents, and the ability to participate in diverse non-covalent interactions (hydrogen bonding, cation-

Structural Pharmacology: The "Privileged" Nature

The success of the piperidine scaffold stems from its ability to modulate the Lipophilicity Ligand Efficiency (LLE) of drug candidates. Unlike flat aromatic rings (e.g., benzene, pyridine), the piperidine ring exists predominantly in a chair conformation. This 3D architecture allows substituents to adopt either axial or equatorial orientations, enabling high-fidelity mapping to receptor binding pockets.

Key Physicochemical Drivers:

-

Basicity & Solubility: The secondary amine (or tertiary when substituted) typically has a pKa between 9 and 11. At pH 7.4, the nitrogen is protonated, improving aqueous solubility—a critical hurdle in drug development.

-

Cation-

Interactions: The protonated ammonium center often serves as a "cationic anchor," forming high-affinity interactions with aromatic residues (Tryptophan, Tyrosine, Phenylalanine) in protein active sites.

| Property | Piperidine Characteristic | Therapeutic Impact |

| pKa | ~11.0 (Secondary Amine) | High solubility; Lysosomal trapping (distribution volume). |

| Geometry | Chair Conformation (sp3) | 3D projection of substituents; enhanced selectivity vs. flat analogs. |

| Metabolism | Oxidation at C-2/C-6 | Susceptible to CYP450; often blocked by fluorine or methyl substitution. |

CNS Applications: Acetylcholinesterase Inhibition

The piperidine moiety is the pharmacophoric core of Donepezil (Aricept), the gold standard for treating Alzheimer's disease.[3][4] Donepezil illustrates the "cationic anchor" concept perfectly.

Mechanistic Insight: Dual-Site Binding

Acetylcholinesterase (AChE) contains a deep catalytic gorge. Donepezil spans this gorge, interacting with two distinct sites:

-

Anionic Subsite (CAS): The protonated nitrogen of the piperidine ring binds here.

-

Peripheral Anionic Site (PAS): The indanone moiety binds at the gorge entrance.

The high affinity (

Visualization: AChE Inhibition Pathway

The following diagram illustrates the logical flow of AChE inhibition by piperidine-based ligands.

Caption: Mechanism of Action for Donepezil-mediated AChE inhibition, highlighting the critical role of the piperidine nitrogen.

Immunology & Oncology: Kinase Selectivity

Beyond the CNS, substituted piperidines are critical in kinase inhibitor design. Tofacitinib (Xeljanz), a Janus Kinase (JAK) inhibitor for Rheumatoid Arthritis, utilizes a 3,4-disubstituted piperidine ring.[5]

The Chiral Switch

Unlike Donepezil's achiral piperidine, Tofacitinib employs a specific

-

Function: The piperidine ring acts as a rigid linker connecting the pyrrolopyrimidine (ATP-mimetic) to the cyanoacetyl side chain.

-

Selectivity: The specific chirality orients the side chain to interact with a cysteine residue in the JAK3 binding pocket, conferring selectivity over other kinases.

Visualization: JAK-STAT Signaling Blockade

Caption: Tofacitinib interrupts the JAK-STAT pathway by competitively binding to the ATP site of JAK kinases via the piperidine scaffold.

Experimental Protocol: Synthesis of 4-Substituted Piperidines

One of the most robust methods for introducing the piperidine scaffold into a drug core is the Pd-Catalyzed Buchwald-Hartwig Amination . This protocol is preferred over nucleophilic aromatic substitution (

Protocol: Cross-Coupling of 4-Boc-Piperazine/Piperidine

Objective: To covalently attach a piperidine moiety to a heteroaryl chloride (common drug intermediate).

Reagents:

-

Aryl Halide (1.0 equiv)

-

Piperidine derivative (1.2 equiv)

- (2 mol%)

-

BINAP or XPhos (4 mol%)

-

Sodium tert-butoxide (

) (1.5 equiv) -

Toluene (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes. Rationale: Pd(0) catalysts are sensitive to oxidation; oxygen must be rigorously excluded.

-

Catalyst Pre-complexation: Add

and the phosphine ligand (BINAP) to the flask. Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 20 minutes until the solution changes color (typically deep red/orange). Rationale: Allows formation of the active catalytic species -

Reagent Addition: Add the Aryl Halide, the Piperidine derivative, and

in a single portion under a positive stream of Argon. -

Reaction: Heat the mixture to 100°C (oil bath) for 12–18 hours. Monitor via TLC or LC-MS. Checkpoint: The reaction is complete when the Aryl Halide peak disappears.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

Self-Validation Check:

-

If the yield is low (<40%), check the moisture content of Toluene (must be <50 ppm water).

-

If dehalogenation of the starting material is observed, reduce the reaction temperature to 80°C and switch to a milder base like

.

Advanced Methodology: C-H Functionalization

For late-stage diversification, direct C-H functionalization of the piperidine ring is cutting-edge.

-

Challenge: The basic nitrogen lone pair coordinates to metal catalysts (Pd, Ir), poisoning them.

-

Solution: Use of Iridium-catalyzed C-H Borylation with steric control.[6]

-

Key Insight: Protecting the nitrogen with a bulky group (e.g., N-Boc or N-TIPS) directs borylation to the

or

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor. Current Medicinal Chemistry. [Link]

-

Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry. [Link]

-

Hartwig, J. F. (2011). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-(4-Chloro-3-methoxyphenyl)piperidine

Authored by: A Senior Application Scientist

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological entities.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for the discovery of novel therapeutics. This application note focuses on 2-(4-Chloro-3-methoxyphenyl)piperidine, a novel compound with significant potential for modulating key cellular signaling pathways. Given the prevalence of piperidine derivatives as modulators of G-protein coupled receptors (GPCRs), this guide will present a comprehensive high-throughput screening (HTS) workflow to identify and validate its activity against a hypothetical Gq-coupled GPCR target.[4][5]

GPCRs represent the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs, making them a primary focus for drug discovery.[4] The methodologies outlined herein are designed to be robust, reproducible, and scalable, providing researchers in drug development with a practical guide for assessing the pharmacological activity of this and similar compounds. We will detail a primary screening campaign using a calcium mobilization assay, followed by essential hit validation and characterization steps.

Principle of the Primary Assay: No-Wash Calcium Mobilization

The primary HTS assay is designed to detect the modulation of a Gq-coupled GPCR by this compound. Gq-coupled GPCRs, upon activation by an agonist, initiate a signaling cascade that results in the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This transient increase in cytosolic Ca2+ can be detected using fluorescent calcium indicators.

This protocol employs a homogeneous, no-wash calcium mobilization assay, which is highly amenable to automation and high-throughput formats. Cells expressing the target GPCR are pre-loaded with a calcium-sensitive fluorescent dye. The addition of a modulating compound, such as an agonist, will trigger the signaling cascade, leading to an increase in intracellular Ca2+, which in turn causes a significant increase in the fluorescence intensity of the indicator dye. This change in fluorescence is measured in real-time using a fluorescence plate reader.

Caption: Hypothetical Gq-coupled GPCR signaling pathway.

Materials and Reagents

| Item | Supplier | Notes |

| This compound | In-house/Vendor | Purity >95% |

| HEK293 Cell Line expressing target GPCR | ATCC/In-house | |

| DMEM/F-12 Medium | Thermo Fisher | With 10% FBS, 1% Pen-Strep |

| FLIPR Calcium 6 Assay Kit | Molecular Devices | Or equivalent no-wash calcium dye |

| 384-well black, clear-bottom assay plates | Corning | Tissue-culture treated |

| DMSO, Anhydrous | Sigma-Aldrich | For compound dilution |

| Reference Agonist/Antagonist | Tocris/Cayman | For positive and negative controls |

| Automated Liquid Handler | Beckman Coulter/Hamilton | For compound plating and additions |

| Fluorescence Plate Reader | Molecular Devices/Tecan | With automated injection capabilities |

Experimental Protocols

Part 1: Compound Management and Plate Preparation

Effective compound management is crucial for the integrity of an HTS campaign.[6][7]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Using an automated liquid handler, perform a serial dilution of the stock solution in DMSO to create a concentration range for dose-response analysis in subsequent steps. For primary screening, a single concentration (e.g., 10 µM) is typically used.

-

Assay Plate Stamping: "Stamp" or transfer a small volume (e.g., 50 nL) of the compound solutions from the dilution plate to the 384-well assay plates. Also, include wells for positive (reference agonist) and negative (DMSO vehicle) controls.

Part 2: Cell Culture and Assay Plate Preparation

-

Cell Maintenance: Culture the HEK293 cells expressing the target GPCR in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Harvest the cells and seed them into 384-well black, clear-bottom assay plates at a density of 15,000-20,000 cells per well in 20 µL of growth medium.

-

Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit). Add an equal volume (20 µL) of the dye solution to each well of the assay plate.

-

Incubation: Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

Part 3: HTS Assay Execution and Data Acquisition

-

Instrument Setup: Configure the fluorescence plate reader to take kinetic readings, with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. Set the instrument to add the compound from the prepared compound plates and immediately begin reading.

-

Compound Addition and Reading: The instrument will automatically transfer a specified volume from the compound plate to the cell plate. The fluorescence intensity in each well is then monitored over time (e.g., every second for 120 seconds) to capture the calcium flux.

Data Analysis and Hit Identification

Robust data analysis is essential for identifying true hits while minimizing false positives and negatives.[8]

-

Data Normalization: The raw fluorescence data is typically normalized to the baseline fluorescence before compound addition. The response can be expressed as the maximum peak fluorescence or the area under the curve.

-

Quality Control: The quality of the HTS assay is assessed using the Z'-factor, calculated from the positive and negative controls on each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Z'-factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

-

Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

-

-

-

Hit Selection: A "hit" is a compound that produces a response exceeding a predefined threshold. This is often set as three times the standard deviation of the negative controls.

Hit Validation and Characterization

A critical phase of any HTS campaign is the validation of primary hits to eliminate artifacts and confirm on-target activity.[9][10]

Primary Hit Confirmation

-

Re-testing: All initial hits should be re-tested under the same assay conditions to confirm their activity.

-

Fresh Sample Testing: Confirmed hits should be sourced as fresh powder and re-tested to rule out degradation or contamination of the original library sample.[11]

Dose-Response Analysis

-

Confirmed hits are tested over a range of concentrations (typically 8-12 points) to determine their potency (EC50 for agonists or IC50 for antagonists).

-

The resulting data is fitted to a sigmoidal dose-response curve to calculate the potency value.

Table 1: Hypothetical Primary HTS and Hit Confirmation Results

| Compound ID | Primary Screen (% Activation at 10 µM) | Confirmation (% Activation at 10 µM) | Hit Status |

| Cmpd-001 | 85.2 | 88.9 | Confirmed Hit |

| Cmpd-002 | 12.5 | 10.3 | Inactive |

| Cmpd-003 | 92.1 | 5.6 | False Positive |

| This compound | 95.7 | 98.2 | Confirmed Hit |

Table 2: Hypothetical Dose-Response Data for this compound

| Parameter | Value |

| EC50 | 150 nM |

| Hill Slope | 1.1 |

| Max Response | 99% |

Secondary (Orthogonal) Assays

To ensure that the observed activity is not due to assay-specific artifacts and to further elucidate the mechanism of action, it is crucial to test confirmed hits in an orthogonal assay.[10] For a GPCR target, suitable orthogonal assays include:

-

cAMP Assay: If the GPCR can also couple to Gs or Gi proteins, measuring changes in cyclic AMP levels provides an independent confirmation of activity.

-

β-Arrestin Recruitment Assay: This assay measures the interaction of the GPCR with β-arrestin, a key event in receptor desensitization and an important signaling pathway in its own right.[12]

-

Radioligand Binding Assay: This in vitro assay directly measures the binding of the compound to the receptor, confirming a direct interaction.[5]

Caption: High-Throughput Screening (HTS) Workflow.

Conclusion

This application note provides a detailed framework for the high-throughput screening of this compound against a hypothetical Gq-coupled GPCR target. By following a systematic approach of primary screening, robust data analysis, and comprehensive hit validation through orthogonal assays, researchers can confidently identify and characterize the pharmacological activity of this and other novel compounds. The outlined protocols are designed to be adaptable to various GPCR targets and serve as a foundational guide for accelerating the early stages of drug discovery.

References

-

Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Ion Channel Research: Advancing High Throughput Screening Techniques. (2024, June 12). Aurora Biomed. Retrieved from [Link]

-

Ion Channel Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

High-Throughput GPCR Assay Development. (2021, February 2). Agilent Technologies. Retrieved from [Link]

-

Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023, May 8). Labinsights. Retrieved from [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. Retrieved from [Link]

-

High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys. Retrieved from [Link]

-

Revolutionizing Ion Channel Drug Discovery with HTS. (n.d.). Sophion. Retrieved from [Link]

-

Developing High-Throughput Assays to Analyze and Screen Electrophysiological Phenotypes. (n.d.). Broad Institute. Retrieved from [Link]

-

On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development. Retrieved from [Link]

-

High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. (2018, February 20). RSC Publishing. Retrieved from [Link]

-

Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology. Retrieved from [Link]

-

How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. Retrieved from [Link]

-

Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News. Retrieved from [Link]

-

Compound Management in High Throughput Screening. (n.d.). Azenta Life Sciences. Retrieved from [Link]

-

Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29). ResearchGate. Retrieved from [Link]

-

Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. (2026, February 7). Infinix Bio. Retrieved from [Link]

-

Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (2009, June 15). PubMed. Retrieved from [Link]

-

Unlocking High-Throughput Screening Strategies. (2025, January 20). Evotec. Retrieved from [Link]

-

N-(4-(4-(2,3-dichloro- Or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides With Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (2009, April 23). PubMed. Retrieved from [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). RSC Publishing. Retrieved from [Link]

-

Scheme 1. General strategy for the synthesis of piperidine derivatives... (n.d.). ResearchGate. Retrieved from [Link]

-

BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2007, January 15). PubMed. Retrieved from [Link]

-

The Promise of Piperine in Cancer Chemoprevention. (2023, November 20). MDPI. Retrieved from [Link]

-

3-methoxyphencyclidine. (n.d.). Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022, January 7). Frontiers. Retrieved from [Link]

- 4-hydroxy-piperidine derivatives and their preparation. (n.d.). Google Patents.

-

Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia MDPI. Retrieved from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.org. Retrieved from [Link]

Sources

- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ijnrd.org [ijnrd.org]

- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 6. App Note: Compound Management in High Throughput Screening | Azenta Life Sciences [azenta.com]

- 7. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assay.dev [assay.dev]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]

- 11. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]

- 12. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for 2-(4-Chloro-3-methoxyphenyl)piperidine in Neuroscience Research

Introduction: A Structure-Activity Relationship (SAR)-Guided Approach to a Novel Phenylpiperidine

The compound 2-(4-Chloro-3-methoxyphenyl)piperidine represents a novel chemical entity within the well-established and pharmacologically significant phenylpiperidine class of molecules. While direct studies on this specific compound are not widely available in published literature, its structural motifs provide a strong basis for predicting its potential applications in neuroscience research. The phenylpiperidine scaffold is a cornerstone in the development of centrally active agents, known to interact with a variety of neurotransmitter systems.[1][2] This guide, therefore, adopts a structure-activity relationship (SAR)-driven approach to outline the probable biological targets, potential therapeutic indications, and detailed experimental protocols for the comprehensive characterization of this compound.

The core structure features a piperidine ring attached to a phenyl group at the 2-position. The phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position. These substitutions are critical in defining the compound's potential pharmacodynamic and pharmacokinetic properties.

-

The Phenylpiperidine Core: This scaffold is prevalent in compounds targeting dopamine, serotonin, and opioid receptors. Its conformational flexibility allows it to adapt to the binding pockets of various G-protein coupled receptors (GPCRs).

-

3-Methoxy Substitution: Phenylpiperidines with a substituent at the meta-position of the phenyl ring have been shown to exhibit high activity at dopamine D2 autoreceptors.[3][4] The methoxy group, with its moderate dipole moment, may contribute to the binding affinity and selectivity for these and other related receptors.

-

4-Chloro Substitution: The presence of a halogen, such as chlorine, at the para-position can significantly influence a compound's lipophilicity, metabolic stability, and receptor binding affinity.[5] This substitution is a common feature in many CNS-active drugs.

Based on these structural features, it is hypothesized that this compound may act as a modulator of dopaminergic and/or serotonergic systems, making it a valuable tool for investigating neuropsychiatric and neurodegenerative disorders.

Postulated Mechanism of Action and Biological Targets

Drawing from the extensive literature on substituted phenylpiperidines, this compound is likely to exhibit affinity for the following primary targets:

-

Dopamine D2-like Receptors (D2, D3, D4): The meta-substituted phenylpiperidine structure is a strong indicator of potential interaction with D2-like autoreceptors.[3][4] Depending on other structural nuances, the compound could act as an agonist, partial agonist, or antagonist.

-

Serotonin Receptors (e.g., 5-HT2A, 5-HT2C, 5-HT7): Phenylpiperidine derivatives are also known to be potent ligands for various serotonin receptor subtypes.[6][7] Modulation of these receptors is a key strategy in the treatment of depression, anxiety, and psychosis.

-

Monoamine Transporters (DAT, SERT, NET): While less common for this specific substitution pattern, some phenylpiperidines can interact with dopamine and serotonin transporters, thereby affecting neurotransmitter reuptake.

The following table summarizes the postulated primary and secondary biological targets for this compound, with hypothetical binding affinities based on structurally related compounds.

| Target | Postulated Activity | Potential Ki (nM) | Rationale based on SAR |

| Dopamine D2 Receptor | Antagonist/Partial Agonist | 10 - 100 | Meta-substituted phenylpiperidines are known D2 autoreceptor ligands.[3][4] |

| Dopamine D3 Receptor | Antagonist/Partial Agonist | 20 - 150 | High homology with D2 receptors. |

| Serotonin 5-HT2A Receptor | Agonist/Antagonist | 50 - 500 | Phenylpiperidine scaffold is common in 5-HT2A ligands.[6] |

| Serotonin 5-HT2C Receptor | Agonist/Antagonist | 100 - 1000 | A known target for phenylpiperidine derivatives.[7] |

| Serotonin 5-HT7 Receptor | Antagonist | 75 - 600 | A potential target for compounds with this general structure.[8] |

| Mu-Opioid Receptor | Agonist/Antagonist | > 1000 | While a possibility for the phenylpiperidine scaffold, the substitution pattern makes it a lower probability primary target.[1] |

Synthetic Strategy

The synthesis of 2-arylpiperidines can be achieved through various established methods. A plausible approach for this compound would be a palladium-catalyzed cross-coupling reaction.

Caption: A potential synthetic workflow for this compound.

A common and effective method involves the deprotonation of N-Boc-piperidine followed by transmetalation to an organozinc reagent, which is then coupled with the corresponding aryl bromide using a palladium catalyst.[9]

Experimental Protocols

The following protocols provide a comprehensive framework for the in vitro and in vivo characterization of this compound.

Protocol 1: In Vitro Receptor Binding Assays

This protocol outlines the procedure for determining the binding affinity of the test compound for a panel of CNS receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at dopamine (D2, D3) and serotonin (5-HT2A, 5-HT2C) receptors.

Materials:

-

Cell membranes expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligands:

-

D2/D3: [3H]-Spiperone or [3H]-Raclopride

-

5-HT2A: [3H]-Ketanserin

-

5-HT2C: [3H]-Mesulergine

-

-

Non-specific binding competitors:

-

D2/D3: Haloperidol (10 µM)

-

5-HT2A: Mianserin (10 µM)

-

5-HT2C: Mianserin (10 µM)

-

-

Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in assay buffer, ranging from 10 pM to 100 µM.

-

Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd.

-

Prepare the cell membranes in assay buffer at a concentration that yields a sufficient signal-to-noise ratio.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or non-specific competitor (for non-specific binding).

-

25 µL of the test compound at various concentrations.

-

50 µL of the diluted radioligand.

-

100 µL of the diluted cell membranes.

-

-

-

Incubation:

-

Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Functional Assay (GTPγS Binding)

This protocol measures the functional activity of the compound as an agonist, partial agonist, or antagonist at a Gi/o-coupled receptor, such as the dopamine D2 receptor.

Objective: To determine the EC50 and Emax (for agonists) or IC50 (for antagonists) of this compound at the human D2 receptor.

Materials:

-

Cell membranes expressing the human D2 receptor.

-

[35S]GTPγS radioligand.

-

GDP (Guanosine diphosphate).

-

Dopamine (as a reference agonist).

-

Haloperidol (as a reference antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Other materials as in Protocol 1.

Procedure:

-

Pre-incubation:

-

Pre-incubate the cell membranes with the test compound (for agonist mode) or with a fixed concentration of dopamine and varying concentrations of the test compound (for antagonist mode) in the assay buffer containing GDP (typically 10-30 µM) for 15-30 minutes at 30°C.

-

-

Initiation of Reaction:

-

Add [35S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.

-

-

Incubation:

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

-

Termination and Harvesting:

-

Terminate the reaction by rapid filtration through GF/B filters as described in Protocol 1.

-

-

Quantification and Data Analysis:

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

For agonist activity, plot the stimulated binding against the log concentration of the test compound to determine EC50 and Emax relative to a full agonist like dopamine.

-

For antagonist activity, plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC50.

-

Caption: Principle of a GTPγS functional assay for a Gi/o-coupled receptor.

Protocol 3: In Vivo Behavioral Assessment (Locomotor Activity)

This protocol is used to assess the stimulant or sedative effects of the compound in rodents.

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).

-

Vehicle control.

-

Open-field activity chambers equipped with infrared beams to automatically track movement.

Procedure:

-

Habituation:

-

Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

Place each mouse in an individual activity chamber for 30-60 minutes to allow for habituation to the novel environment.

-

-

Administration:

-

After habituation, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral). A typical dose range to start with would be 1, 3, 10, and 30 mg/kg.

-

-

Data Collection:

-

Immediately place the mice back into the activity chambers and record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for 60-120 minutes in 5-10 minute bins.

-

-

Data Analysis:

-

Analyze the data using a two-way ANOVA with treatment and time as factors.

-

If a significant main effect of treatment is found, perform post-hoc tests (e.g., Dunnett's test) to compare each dose group to the vehicle control.

-

Plot the time course of activity and the total activity over the entire session for each group.

-

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of appropriate controls. In binding and functional assays, the use of known reference compounds (agonists and antagonists) ensures that the assay is performing as expected. In behavioral experiments, the inclusion of a vehicle control group is essential for determining the specific effects of the test compound. Dose-response curves should be generated to establish a clear relationship between the concentration/dose and the observed effect. Replicating experiments independently is crucial for confirming the initial findings.

Conclusion

While the specific compound this compound is not extensively documented, its structural features strongly suggest a potential role as a modulator of dopaminergic and/or serotonergic systems. The application notes and protocols provided here offer a robust framework for its synthesis and comprehensive pharmacological characterization. By employing these methods, researchers can elucidate the mechanism of action, binding profile, and in vivo effects of this novel phenylpiperidine derivative, thereby paving the way for its potential use as a research tool in neuroscience and as a lead compound in drug development.

References

-

Coldham, I., & Leonori, D. (2008). Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine. Organic Letters, 10(17), 3923–3925. [Link][9][10]

-

Hacksell, U., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121–3131. [Link][3][11]

-

Sonesson, C., et al. (1994). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 37(17), 2735–2753. [Link][4]

-

Jensen, A. A., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link][6][12]

-

Pontiki, E. A., et al. (2005). Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(1), 5–12. [Link][5]

-

Wouters, J., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7548–7564. [Link][7]

-

Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120–148. [Link][8]

-

Gupta, V. K., & Singh, G. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2), E239–E251. [Link][1][2]

-

Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link][13]

-

Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link][14]

-

Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (4), 348–349. [Link][15]

-

Herndon, J. L. (1983). Behavioral effects of phenylpiperidine narcotic antagonists. Pharmacology Biochemistry and Behavior, 18(3), 391–395. [Link][16]

-

Sonesson, C., et al. (1994). substituted (S)-Phenylpiperidines and Rigid Congeners as Preferential Dopamine Autoreceptor Antagonists: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 37(17), 2735-2753. [Link][17]

-

An, G., et al. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(1), 222-226. [Link][18]

-

Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved February 17, 2026, from [Link][19]

-

Toll, L., et al. (2017). In Vitro and In Vivo Profile of PPL-101 and PPL-103: Mixed Opioid Partial Agonist Analgesics with Low Abuse Potential. Frontiers in Pharmacology, 8, 198. [Link][20]

-

Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Molecules, 25(13), 3014. [Link][21]

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Behavioral effects of phenylpiperidine narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. criver.com [criver.com]

- 20. Frontiers | In Vitro and In Vivo Profile of PPL-101 and PPL-103: Mixed Opioid Partial Agonist Analgesics with Low Abuse Potential [frontiersin.org]

- 21. mdpi.com [mdpi.com]

Application Notes & Protocols: Development of Novel Catalysts for Piperidine Synthesis

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a remarkable number of pharmaceuticals and natural products.[1][2][3][4] Its synthesis, therefore, remains an area of intense research, with a focus on developing efficient, selective, and sustainable catalytic methods. This guide provides an in-depth analysis of novel catalytic strategies for piperidine synthesis, designed for researchers, chemists, and drug development professionals. We move beyond simple procedures to explain the causality behind experimental choices, offering detailed, field-proven protocols and insights into the latest generation of catalysts that are shaping the future of drug discovery.

The Strategic Importance of Catalysis in Piperidine Synthesis

The piperidine ring's prevalence in top-selling drugs like Risperdal, Concerta, and Paroxetine underscores the critical need for robust synthetic methodologies.[2][3][5] The most atom-economical and direct route to this saturated heterocycle is the catalytic hydrogenation of abundant pyridine precursors.[6] However, the aromatic stability of the pyridine ring and the potential for nitrogen-based catalyst poisoning present significant hurdles, often necessitating harsh reaction conditions.[2][6][7]

Novel catalysts are designed to overcome these challenges by:

-

Operating under milder conditions (lower pressure and temperature).

-

Exhibiting high chemoselectivity , reducing the pyridine ring while preserving sensitive functional groups.[8]

-

Providing high stereoselectivity for the synthesis of chiral piperidines.

-

Utilizing non-precious metals or offering high recyclability for improved sustainability.[1]

This document explores three key catalytic frontiers: advanced hydrogenation of pyridines, versatile reductive amination, and innovative cyclization strategies.

Catalytic Hydrogenation of Pyridines: The Direct Approach

The direct hydrogenation of pyridines is the most established route to piperidines. Recent innovations have focused on developing catalysts with superior activity and selectivity under milder conditions.

Heterogeneous Catalysis: The Power of Solid-Phase Catalysts

Heterogeneous catalysts are prized in industrial applications for their ease of separation and reusability.[9] While classic catalysts like Palladium on Carbon (Pd/C) and Platinum Oxide (PtO₂) are effective, they often require high pressures and/or acidic additives.[2][6]

Novel Catalyst Spotlight: Rhodium(III) Oxide (Rh₂O₃)

Recent studies have highlighted commercially available Rh₂O₃ as a surprisingly active and robust catalyst for the hydrogenation of a wide variety of functionalized, unprotected pyridines under remarkably mild conditions.[2][3][10]

Causality Behind Experimental Choices:

-

Why Rh₂O₃? Unlike many traditional rhodium catalysts, Rh₂O₃ demonstrates high activity without the need for special ligands or supports, and it is stable and easy to handle.[3] It has shown superior performance compared to Rh/C and Rh/Al₂O₃ in some cases, particularly in diastereoselectivity.[2]

-

Solvent Choice (HFIP or TFE): Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) are often used as solvents.[3][7] Their high polarity and hydrogen-bond-donating ability can help to activate the pyridine ring towards reduction without requiring strong acids.

-

Mild Conditions: The ability to run these reactions at low pressures (e.g., 5 bar H₂) and moderate temperatures (e.g., 40 °C) makes the protocol highly accessible and safer for standard laboratory equipment.[3][7]

Experimental Protocol 1: Rh₂O₃-Catalyzed Hydrogenation of a Functionalized Pyridine

Objective: To synthesize 4-(piperidin-4-yl)phenol from 4-(pyridin-4-yl)phenol.

Materials:

-

4-(pyridin-4-yl)phenol (1.0 mmol, 171.2 mg)

-

Rhodium(III) oxide (Rh₂O₃, 0.5 mol%, ~2.5 mg)

-

2,2,2-Trifluoroethanol (TFE), anhydrous (2.0 mL)

-

High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)

-

Hydrogen gas (H₂, high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (Celite®)

-

Ethyl acetate and saturated sodium bicarbonate solution for work-up

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vessel Preparation: Place a magnetic stir bar and the Rh₂O₃ catalyst into a clean, dry pressure-rated reaction vessel.

-

Reactant Addition: Add 4-(pyridin-4-yl)phenol and TFE to the vessel.

-

Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) 3-5 times to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 5 bar. Begin stirring and heat the reaction mixture to 40 °C.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 16 hours.[7]

-

Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with ethyl acetate.

-

Extraction: Combine the filtrate and washes, and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification & Validation: Purify the residue by flash column chromatography on silica gel. Confirm the structure and purity of the resulting 4-(piperidin-4-yl)phenol using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting:

-

Low Conversion: Ensure the catalyst has not been poisoned. Use high-purity reagents and solvents. If necessary, increase catalyst loading or reaction time.

-

Side Reactions: For substrates with other reducible groups (e.g., nitro, olefins), chemoselectivity can be an issue.[2] An alternative catalyst, such as an Iridium(III) complex, may be required.

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts offer exquisite control over selectivity, particularly for asymmetric synthesis.[9] The development of robust catalysts that tolerate a wide range of functional groups is a key area of research.

Novel Catalyst Spotlight: Iridium(III)-Mesylate Complex

An air-stable Iridium(III)-mesylate complex, [Ir-OMs], has been developed for the ionic hydrogenation of pyridines. This system shows exceptional chemoselectivity, tolerating highly reducible functional groups such as nitro, azide, bromo, alkenyl, and alkynyl moieties.[8]

Causality Behind Experimental Choices:

-

Why an Iridium(III) Complex? Iridium catalysts can operate via an ionic hydrogenation mechanism. The pyridine is first activated by protonation with a Brønsted acid (like TFA). An iridium-hydride species, generated in situ from H₂, then delivers a hydride to the activated pyridinium ion.[8] This pathway is fundamentally different from many heterogeneous systems and allows for the preservation of functional groups that would typically be reduced.

-

Role of Trifluoroacetic Acid (TFA): TFA serves as the Brønsted acid to protonate the pyridine nitrogen, making the aromatic ring electron-deficient and highly susceptible to nucleophilic attack by the iridium hydride.[8]

Data Presentation: Chemoselectivity of Iridium-Catalyzed Hydrogenation [8]

| Substrate Functional Group | Catalyst Loading (mol%) | Conditions | Product Yield (%) | Comments |

| 3-Cyano | 2 | 50 bar H₂, TFA, MeOH, 25°C, 18h | 93% | Cyano group remains intact |

| 3-Nitro | 2 | 50 bar H₂, TFA, MeOH, 25°C, 18h | 91% | Nitro group remains intact |

| 4-Alkenyl | 2 | 50 bar H₂, TFA, MeOH, 25°C, 18h | 83% | Olefin is preserved |

| 3-Azido | 2 | 50 bar H₂, TFA, MeOH, 40°C, 18h | 72% | Azide group is preserved |

| 3-Bromo | 2 | 50 bar H₂, TFA, MeOH, 25°C, 18h | 92% | C-Br bond is stable |

Workflow Visualization: Heterogeneous vs. Homogeneous Hydrogenation

Caption: Comparative workflow for piperidine synthesis.

Reductive Amination: Building the Ring from Dicarbonyls

Reductive amination is a powerful and versatile strategy for forming the piperidine skeleton. The double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine source is a particularly efficient "one-pot" method that forms two C-N bonds in a single synthetic operation.

Causality Behind Experimental Choices:

-

The "One-Pot" Advantage: The DRA reaction is a cascade process involving the formation of a first imine, reduction, intramolecular cyclization to a cyclic imine, and a second reduction. This complexity, managed in a single pot, is highly efficient.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is selective for the reduction of iminium ions over ketones or aldehydes, preventing premature reduction of the starting material. Borane-pyridine complex (BAP) has emerged as a less toxic and often more efficient alternative.[11]

Experimental Protocol 2: Double Reductive Amination for Polyhydroxypiperidine Synthesis

Objective: To synthesize a protected isofagomine analogue from a sugar-derived pentadialdose.

Materials:

-

Sugar-derived pentadialdose (1.0 mmol)

-

Benzylamine (1.1 mmol, 118 mg)

-

Sodium cyanoborohydride (NaBH₃CN, 5.0 mmol, 314 mg)

-

Methanol (MeOH), anhydrous (20 mL)

-

Acetic acid (to maintain pH ~6)

-

Standard work-up and purification reagents

Procedure:

-

Reactant Solution: Dissolve the pentadialdose starting material and benzylamine in anhydrous methanol in a round-bottom flask equipped with a stir bar.

-

pH Adjustment: Cool the solution in an ice bath and add acetic acid dropwise to adjust the pH to approximately 6.

-

Reductant Addition: Add the sodium cyanoborohydride portion-wise to the cooled solution over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

-

Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the resulting N-benzyl-protected polyhydroxypiperidine by flash column chromatography.

-

Validation: Characterize the product by NMR and MS. The stereochemistry can be confirmed by comparison to literature data or through advanced NMR techniques (e.g., NOESY).

Cyclization of Amino Alcohols: A Linear Path to a Cyclic Core

The intramolecular cyclization of amino alcohols provides a direct route to the piperidine ring, forming the final C-N bond from a linear precursor. Catalytic methods have been developed to drive this transformation selectively towards either the cyclic amine (piperidine) or the cyclic amide (piperidone).[12]

Novel Catalyst Spotlight: Ruthenium-Tri(cyclohexyl)phosphine Complex

A ruthenium-based catalyst, often generated in situ, has been shown to selectively cyclize 5-amino-1-pentanol. The reaction outcome can be steered by the use of additives.[12]

Causality Behind Experimental Choices: Steering Selectivity

-

Mechanism: The reaction proceeds through the initial dehydrogenation of the alcohol to an aldehyde. This intermediate can then either react with the amine to form a cyclic imine (which is then hydrogenated to piperidine) or undergo further oxidation pathways leading to the lactam (piperidone).[12]

-

Addition of Water: Adding water to the reaction mixture favors the formation of the cyclic amine (piperidine). It is hypothesized that water helps to shift the equilibrium away from the intermediates that lead to the lactam.[12]

-

Addition of a Hydrogen Acceptor: Adding a sacrificial ketone (e.g., propiophenone) acts as a hydrogen acceptor, facilitating the dehydrogenation steps and driving the reaction towards the more oxidized product, the lactam (piperidone).[12]

Reaction Pathway Visualization

Caption: Selective cyclization of 5-amino-1-pentanol.

Conclusion

The development of novel catalysts continues to revolutionize the synthesis of piperidines, a privileged scaffold in drug discovery. The transition towards milder reaction conditions, superior chemoselectivity, and greater catalytic efficiency is evident across all major synthetic strategies. The heterogeneous Rh₂O₃ catalyst offers a practical and robust method for direct hydrogenation, while homogeneous Iridium(III) systems provide unparalleled tolerance for sensitive functional groups. Furthermore, strategic approaches like double reductive amination and selective amino alcohol cyclization provide powerful alternatives for constructing complex piperidine cores. By understanding the underlying principles and causality of these catalytic systems, researchers can select and optimize the ideal pathway for their specific synthetic targets, accelerating the discovery of next-generation therapeutics.

References

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Obydennov, D. L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

- Merino, P., et al. (2012). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Heterocycles.

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.

- (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.

- BenchChem. (2025). High-Yield Synthesis of 1-Piperidinepentanoic Acid Analogues: Application Notes and Protocols.

- Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

- (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications.

- Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.

- Williams, S., et al. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.

- ACS Publications. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.

-

Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

- ResearchGate. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines.

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology.

- Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.

- Wang, D., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis.

- National Institutes of Health. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

- ResearchGate. (2025). Ti-modified Pt/Al2O3 catalyst for efficient continuous production of piperidine via selective pyridine hydrogenation.

- Alizadeh, H., & Zare, A. (2019). Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes. ACG Publications.

- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.

- ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines.

- Royal Society of Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.

- BenchChem. (2025). Technical Support Center: Efficient Synthesis of Substituted Piperidines.

- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- ResearchGate. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Radiolabeling of 2-(4-Chloro-3-methoxyphenyl)piperidine for PET Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the radiolabeling of 2-(4-Chloro-3-methoxyphenyl)piperidine, a novel potential ligand for in vivo imaging using Positron Emission Tomography (PET). We present a detailed protocol for the synthesis of a Carbon-11 labeled variant, [¹¹C]this compound, a strategy chosen for its high efficiency and the short half-life of Carbon-11 (t½ ≈ 20.4 minutes), which is ideal for dynamic neuroimaging studies. This guide covers the synthesis of the precursor molecule, the automated radiosynthesis of the final tracer, and the requisite quality control procedures to ensure its suitability for preclinical and, ultimately, clinical research. The methodologies described herein are grounded in established radiochemical principles and are designed to be adaptable to standard automated synthesis units.

Introduction: The Rationale for Radiolabeling this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuropharmacological agents. The specific compound, this compound, holds potential for targeting a variety of central nervous system (CNS) receptors and transporters. To non-invasively study its in vivo pharmacokinetics, target engagement, and biodistribution, radiolabeling for PET imaging is an indispensable tool in the drug development pipeline.[1][2] PET offers unparalleled sensitivity for quantifying biological processes at the molecular level.[3]

The selection of the radionuclide is a critical first step. Carbon-11 is an ideal candidate for several reasons. As a constituent element of the molecule, its incorporation results in a radiotracer that is chemically identical to the parent compound, preserving its pharmacological profile.[4] The short half-life of Carbon-11 allows for multiple imaging sessions in the same subject on the same day and minimizes the long-term radiation dose to the subject.[4]

This application note will focus on the O-[¹¹C]methylation of the phenolic precursor to yield the target radiotracer. This is a robust and widely utilized method for incorporating Carbon-11 into molecules containing a methoxy group.[5][6][7]

Precursor Synthesis: The Foundation of Successful Radiolabeling

The success of any radiolabeling endeavor hinges on the availability of a high-purity precursor. For the O-[¹¹C]methylation of this compound, the required precursor is the corresponding des-methylated phenol, 4-Chloro-2-(piperidin-2-yl)phenol.

The synthesis of this precursor can be achieved through a multi-step synthetic route, which should be optimized for yield and purity. A plausible synthetic pathway is outlined below. It is imperative that the final precursor be thoroughly characterized (¹H NMR, ¹³C NMR, MS, and HPLC) to ensure its identity and purity, as impurities can interfere with the radiolabeling reaction and complicate the purification of the final radiotracer.

Caption: Workflow for the synthesis of the phenolic precursor.

Radiolabeling Protocol: Synthesis of [¹¹C]this compound

The radiosynthesis of the target tracer is performed using an automated synthesis module, which provides a controlled and shielded environment for handling the high levels of radioactivity. The general procedure involves the production of [¹¹C]CO₂, its conversion to [¹¹C]CH₃OTf, the radiolabeling reaction, and subsequent purification.

Production of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)

[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[8] The [¹¹C]CO₂ is then trapped and converted to [¹¹C]CH₄, which is subsequently halogenated to [¹¹C]CH₃I. The [¹¹C]CH₃I is then passed through a heated column containing silver triflate to produce the more reactive methylating agent, [¹¹C]CH₃OTf.[4]

Caption: Production of the [¹¹C]methylating agent.

Automated Radiosynthesis Procedure

Materials:

-

4-Chloro-2-(piperidin-2-yl)phenol (precursor) (1-2 mg)

-

Anhydrous Acetone

-

Sodium Hydroxide (5 M in water)

-

HPLC purification system with a semi-preparative C18 column

-

Mobile phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)

-

Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

-

Sterile water for injection

-

Sterile 0.9% sodium chloride for injection

-

Ethanol for formulation

Step-by-Step Protocol:

-

Precursor Preparation: Dissolve 1-2 mg of the phenolic precursor in 300 µL of anhydrous acetone in a reaction vessel.

-

Radiolabeling Reaction:

-

Add 2 µL of 5 M NaOH to the precursor solution.

-

Bubble the gaseous [¹¹C]CH₃OTf through the solution at room temperature.

-

After trapping of the radioactivity is complete, heat the reaction vessel to 80°C for 5 minutes.

-

-

Quenching and Preparation for HPLC:

-

Cool the reaction vessel to room temperature.

-

Neutralize the reaction mixture with 5 µL of 4 M HCl.

-

Add 700 µL of the HPLC mobile phase to the reaction mixture.

-

-

HPLC Purification:

-

Inject the reaction mixture onto the semi-preparative HPLC column.

-

Monitor the elution profile with a UV detector (at a wavelength determined from the cold standard) and a radioactivity detector.

-

Collect the fraction corresponding to the [¹¹C]this compound peak.

-

-

Formulation:

-

Dilute the collected HPLC fraction with 20 mL of sterile water.

-

Pass the diluted solution through a C18 SPE cartridge to trap the radiotracer.

-

Wash the cartridge with 10 mL of sterile water to remove any remaining HPLC solvents.

-

Elute the final product from the cartridge with 1 mL of ethanol.

-

Dilute the ethanolic solution with sterile saline to a final concentration of ≤10% ethanol.

-

Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for in vivo use. The following QC tests should be performed on the final product.

| Parameter | Specification | Method |

| Radiochemical Purity | > 95% | Analytical HPLC |

| Chemical Purity | Peak corresponding to the cold standard should be the major peak | Analytical HPLC (UV trace) |

| Specific Activity | > 37 GBq/µmol (1 Ci/µmol) at the time of injection | Calculated from the amount of radioactivity and the mass of the cold standard |

| pH | 4.5 - 7.5 | pH paper or pH meter |

| Residual Solvents | Ethanol ≤ 10% | Gas Chromatography (GC) |

| Sterility | Sterile | Standard microbiological testing |

| Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |

Application in Imaging Studies

Once the radiotracer has passed all quality control tests, it can be used for in vivo PET imaging studies. These studies can provide invaluable information on:

-

Brain Penetration: Quantify the ability of the compound to cross the blood-brain barrier.

-

Pharmacokinetics: Determine the uptake, distribution, and clearance of the tracer in different organs.

-

Target Engagement: In conjunction with a blocking agent, the specificity of the tracer for its intended target can be assessed.

-

Receptor Occupancy: In drug development, this tracer could be used to measure the occupancy of a therapeutic drug at its target site.

Caption: Workflow for a typical preclinical PET imaging study.

Conclusion

This application note has detailed a robust and reliable method for the radiolabeling of this compound with Carbon-11. The described protocol, from precursor synthesis to final quality control, provides a clear pathway for researchers to produce this novel PET tracer for preclinical imaging studies. The successful application of this radiotracer has the potential to significantly advance our understanding of the in vivo behavior of this class of compounds and accelerate the development of new therapeutics for neurological disorders.

References

-

Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes. PubMed. Available at: [Link]

-

Metal-free 18F-labeling of aryl-CF2H via nucleophilic radiofluorination and oxidative C-H activation. PMC. Available at: [Link]

-

18F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [18F]Fluoride. ResearchGate. Available at: [Link]

-

Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. ACS Publications. Available at: [Link]

-

Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. PMC. Available at: [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

-

Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers. Available at: [Link]

- Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorin

-

Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions. OUCI. Available at: [Link]

-

Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging. PMC. Available at: [Link]

-

A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. Available at: [Link]

-

A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. Available at: [Link]

-

ChemComm - -ORCA. Cardiff University. Available at: [Link]

-

Custom and cGMP Radiolabeling. Eurofins Scientific. Available at: [Link]

-

Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Royal Society of Chemistry. Available at: [Link]

-

Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. Available at: [Link]

Sources

- 1. Custom and cGMP Radiolabeling - Eurofins Scientific [eurofins.com]

- 2. openworks.mdanderson.org [openworks.mdanderson.org]

- 3. Frontiers | Recent Advances in Synthetic Methodologies to Form C-18F Bonds [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Piperidine Synthesis

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of piperidine and its derivatives. The piperidine moiety is a cornerstone in medicinal chemistry, integral to a vast number of pharmaceuticals.[1] However, its synthesis is not without hurdles, from catalyst deactivation to challenging purifications. This resource provides in-depth, field-proven insights and troubleshooting strategies to enhance your synthetic success.

Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered issues in piperidine synthesis.

Q1: My purified piperidine has a yellow tint. What causes this and how can I fix it?

A: A yellow coloration in piperidine is typically due to oxidation products.[2][3] While this may not impact all downstream applications, high-purity work requires its removal. The most effective purification method is distillation.[2][3] To prevent recurrence, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[2]

Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[2] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2] Alternatively, an acid-base extraction can be employed, leveraging the higher basicity of piperidine to selectively move it to an aqueous acidic layer.[3]

Q3: My piperidine solution in DMF crystallized upon storage. What happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[2] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[2][4] To resolve this, you can try redissolving the crystals by warming the solution, or prepare a fresh solution.[3] To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2]

Q4: What are typical yields for piperidine synthesis?

A: Yields vary significantly based on the synthetic method, scale, and purity of starting materials. For instance, some reductive amination approaches can provide good yields but may require extensive optimization.[2] The catalytic hydrogenation of pyridines can also be high-yielding, though it is sensitive to catalyst and reaction conditions.[1]

Q5: Is it necessary to protect the piperidine nitrogen during synthesis?

A: It is highly recommended to use an N-protected piperidine derivative, especially when employing reagents that can react with the basic piperidine nitrogen.[2] Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions.[5] The protecting group can be removed in a subsequent step if the free amine is desired.[2]

Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for specific synthetic routes to piperidines.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct and atom-economical route to piperidines but is challenged by the aromaticity of the pyridine ring and potential catalyst poisoning.[1][6]

Problem: Slow or Incomplete Reaction

-

Potential Cause 1: Catalyst Poisoning. Impurities in the pyridine starting material, such as sulfur or phosphorus compounds, can irreversibly bind to the catalyst's active sites, rendering it inactive.[2]

-

Solution: Purify the pyridine precursor before use, for example, by distillation or chromatography.

-

-

Potential Cause 2: Catalyst Inhibition. The basic nitrogen of both pyridine and the piperidine product can coordinate to the metal center of the catalyst, inhibiting its activity.[2][6]

-

Solution: Add an acidic additive like HCl or acetic acid. This protonates the nitrogen, reducing its coordinating ability and enhancing reactivity.[2]

-

-

Potential Cause 3: Insufficient Reaction Conditions. Low hydrogen pressure or temperature may not be sufficient to overcome the activation energy for pyridine ring reduction.[1][2]

-

Solution: Increase the hydrogen pressure and/or reaction temperature. Refer to the table below for typical conditions for various catalysts.

-

Table 1: Catalyst Performance in Pyridine Hydrogenation

| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Notes |

| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often effective for substituted pyridines.[2] |